molecular formula C27H31ClN2O5 B12026845 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026845
M. Wt: 499.0 g/mol
InChI Key: NFSQPANWEBXJSR-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, an isopropoxy-methylbenzoyl group, and a morpholinyl-ethyl group

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorophenyl, hydroxy, isopropoxy-methylbenzoyl, and morpholinyl-ethyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the isopropoxy-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrrol-2-one derivatives with different substituents, such as:

  • 5-(4-Chlorophenyl)-4-(4-methylbenzoyl)oxolane-2,3-dione
  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Properties

Molecular Formula

C27H31ClN2O5

Molecular Weight

499.0 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O5/c1-17(2)35-22-9-6-20(16-18(22)3)25(31)23-24(19-4-7-21(28)8-5-19)30(27(33)26(23)32)11-10-29-12-14-34-15-13-29/h4-9,16-17,24,31H,10-15H2,1-3H3/b25-23-

InChI Key

NFSQPANWEBXJSR-BZZOAKBMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.